molecular formula C10H8F2N2 B2646204 2-(Difluoromethyl)quinolin-3-amine CAS No. 2503204-93-9

2-(Difluoromethyl)quinolin-3-amine

Cat. No.: B2646204
CAS No.: 2503204-93-9
M. Wt: 194.185
InChI Key: LVSGITJPWMUERZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)quinolin-3-amine is a chemical compound with the molecular formula C10H8F2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)quinolin-3-amine typically involves the introduction of a difluoromethyl group into the quinoline structure. One common method is the reaction of 2-chloroquinoline with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

2-(Difluoromethyl)quinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)quinolin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The difluoromethyl group may enhance its binding affinity and specificity to these targets, potentially leading to its observed biological effects .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the difluoromethyl group.

    2-(Trifluoromethyl)quinolin-3-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)quinolin-3-amine: Another derivative with a chloromethyl group.

Uniqueness: 2-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-(difluoromethyl)quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGITJPWMUERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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